

GSK2982772 species selectivity considerations for experimental models

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Compound of Interest

Compound Name: GSK2982772

Cat. No.: B607817

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Technical Support Center: GSK2982772 Species Selectivity

This technical support center provides researchers, scientists, and drug development professionals with guidance on species selectivity considerations for the experimental use of **GSK2982772**, a selective RIPK1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: We are observing significantly lower efficacy of **GSK2982772** in our rodent models compared to what is reported for human cells. Is this expected?

A1: Yes, this is an expected observation. **GSK2982772** exhibits significant species selectivity, with much higher potency against primate RIPK1 compared to non-primate RIPK1.^[1] This is not due to off-target effects but is a known characteristic of this specific inhibitor.

Q2: What is the molecular basis for the species selectivity of **GSK2982772**?

A2: The species selectivity of **GSK2982772** is attributed to differences in the amino acid sequence of the RIPK1 activation loop between primate and non-primate species.^[1] These differences likely alter the conformation of the activation loop in murine RIPK1, reducing the binding affinity of **GSK2982772**, which is a type III kinase inhibitor that binds to an allosteric pocket.^[1]

Q3: Can I use **GSK2982772** in rodent models for any type of study?

A3: Due to the reduced potency in rodents, the use of **GSK2982772** in long-term efficacy models in these species may not be feasible.[1] However, it can still be a valuable tool for acute in vivo models where sufficient target engagement can be achieved with higher doses.[2] It is crucial to confirm target engagement in your specific model system.

Q4: Are there alternative RIPK1 inhibitors that do not show this species selectivity?

A4: The publication that describes **GSK2982772** mentions that type II DFG-out RIPK1 inhibitors they previously profiled did not show this species selectivity.[1] Researchers may consider exploring other classes of RIPK1 inhibitors if equivalent potency across species is a critical requirement for their experimental design.

Q5: How can I confirm target engagement of **GSK2982772** in my experimental model?

A5: Target engagement can be confirmed using techniques such as the Cellular Thermal Shift Assay (CETSA), which measures the thermal stabilization of a protein upon ligand binding.[3][4][5][6] Additionally, downstream pharmacodynamic biomarkers, such as the inhibition of TNF-induced cytokine production or necroptosis, can be assessed.

Quantitative Data Summary

The following table summarizes the reported in vitro potency of **GSK2982772** against RIPK1 from various species.

Species	Assay Type	IC50 (μM)	Fold Difference (vs. Human)
Human	RIP1 FP	0.016	1
Monkey	RIP1 FP	0.020	1.25
Rabbit	RIP1 FP	0.79	49
Rat	RIP1 FP	2.0	125
Mouse	RIP1 FP	2.5	156
Dog	RIP1 FP	5.0	313
Minipig	RIP1 FP	>10	>625

Data sourced from
Harris et al., J. Med.
Chem. 2017, 60, 4,
1247–1261.[\[1\]](#)

Experimental Protocols

In Vitro RIPK1 Kinase Activity Assay

This protocol is adapted from commercially available kinase assay kits and can be used to determine the IC50 of **GSK2982772** against RIPK1 from different species.

Materials:

- Recombinant RIPK1 enzyme (from the species of interest)
- Myelin Basic Protein (MBP) substrate
- ATP
- Kinase assay buffer
- **GSK2982772** (or other test compounds)

- ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
- 96-well or 384-well plates
- Plate reader capable of luminescence detection

Procedure:

- Prepare serial dilutions of **GSK2982772** in kinase assay buffer.
- Add 5 µL of the **GSK2982772** dilutions or vehicle control to the wells of the assay plate.
- Add 2.5 µL of a solution containing the RIPK1 enzyme and MBP substrate to each well.
- Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
- Measure luminescence using a plate reader.
- Calculate the percent inhibition for each **GSK2982772** concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a general framework for assessing the target engagement of **GSK2982772** with RIPK1 in intact cells.

Materials:

- Cells expressing the RIPK1 protein of interest
- Cell culture medium

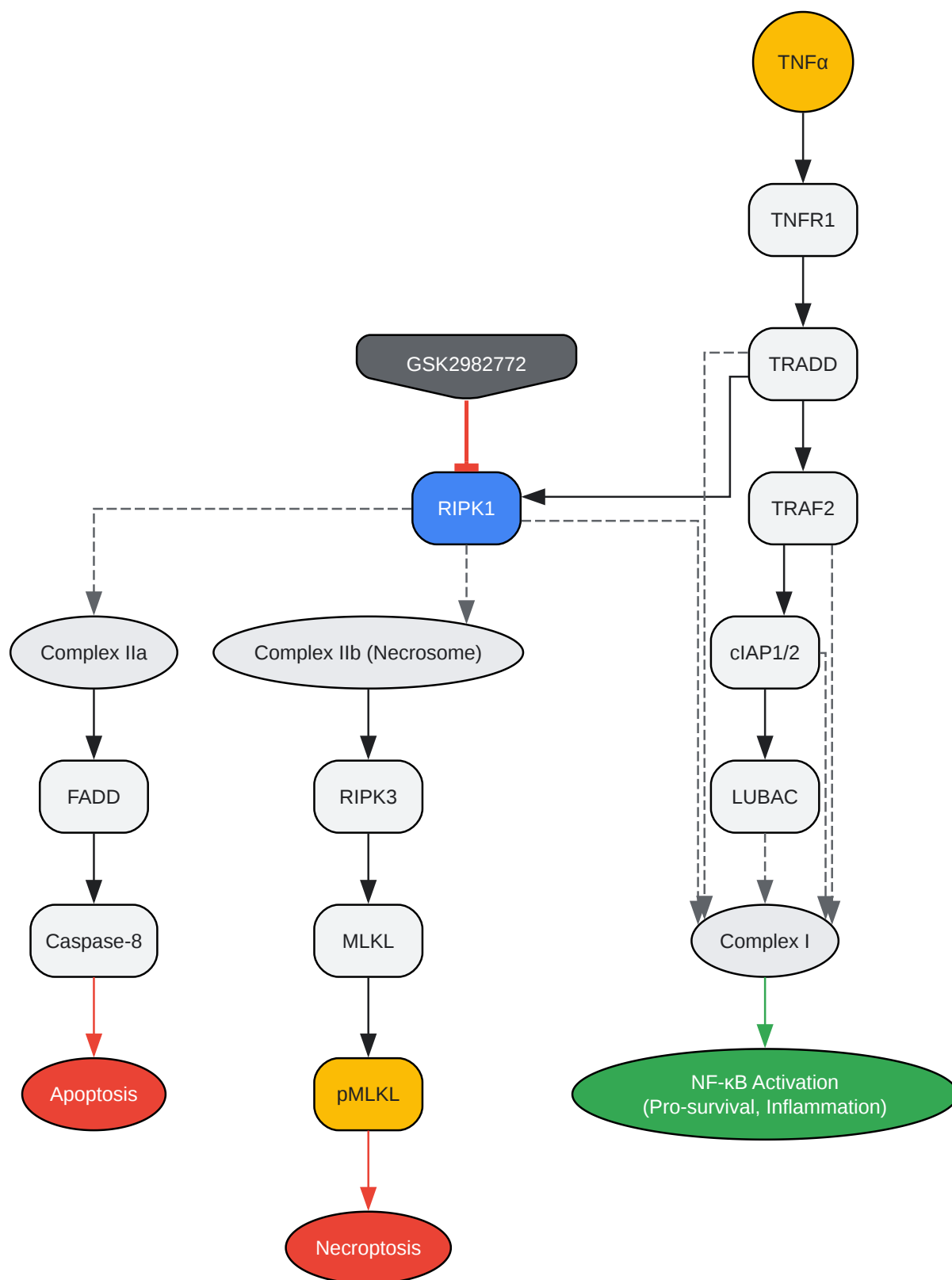
- **GSK2982772**
- DMSO (vehicle control)
- Phosphate-buffered saline (PBS)
- Lysis buffer with protease inhibitors
- PCR tubes or 96-well PCR plates
- Thermal cycler
- Centrifuge
- SDS-PAGE and Western blotting reagents
- Anti-RIPK1 antibody

Procedure:

- Treat cultured cells with various concentrations of **GSK2982772** or DMSO for a specified time (e.g., 1 hour).
- Harvest the cells and wash with PBS.
- Resuspend the cells in PBS and aliquot into PCR tubes or a 96-well PCR plate.
- Heat the cell suspensions to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).
- Allow the samples to cool to room temperature.
- Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
- Separate the soluble protein fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
- Collect the supernatant (soluble fraction).

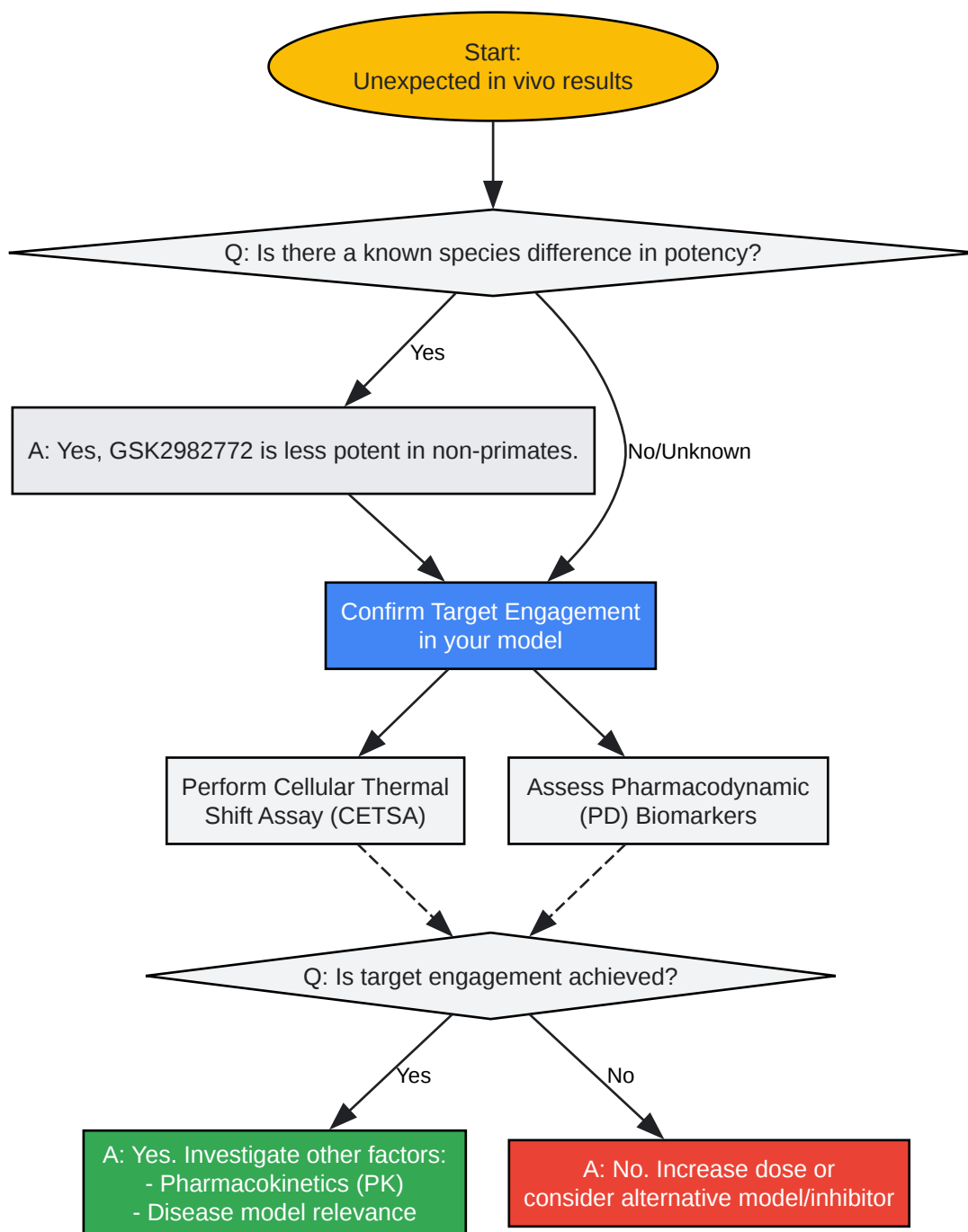
- Analyze the amount of soluble RIPK1 in each sample by Western blotting using an anti-RIPK1 antibody.
- A shift in the melting curve to a higher temperature in the presence of **GSK2982772** indicates target engagement.

Visualizations



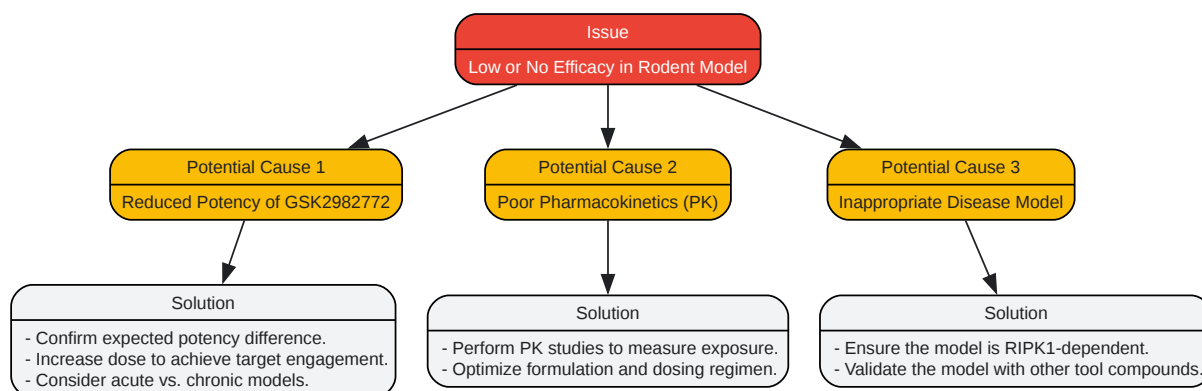
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Caption: RIPK1 signaling pathway and the inhibitory action of **GSK2982772**.



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Caption: Workflow for troubleshooting unexpected in vivo results with **GSK2982772**.



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